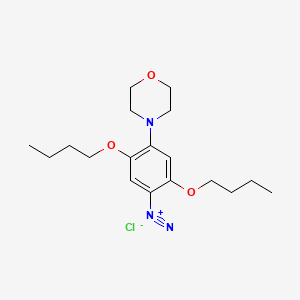![molecular formula C8H16N6O2 B14732281 (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide CAS No. 4904-47-6](/img/structure/B14732281.png)
(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by multiple hydrazine and carboxamide functional groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Hydrazine Derivatization: Starting with a suitable hydrazine derivative, the compound undergoes a series of condensation reactions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be explored for its interactions with biomolecules and potential as a biochemical probe.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated, including its ability to interact with specific molecular targets.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various biological processes. The compound’s hydrazine and carboxamide groups play a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)pentan-2-ylidene]hydrazine-1-carboxamide
- (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)butan-2-ylidene]hydrazine-1-carboxamide
Uniqueness
Compared to similar compounds, (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide exhibits unique reactivity due to its specific structural configuration. The presence of additional carbon atoms in the hexan-2-ylidene chain can influence its chemical behavior and interactions with other molecules.
Propiedades
Número CAS |
4904-47-6 |
|---|---|
Fórmula molecular |
C8H16N6O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
[(E)-[(5Z)-5-(carbamoylhydrazinylidene)hexan-2-ylidene]amino]urea |
InChI |
InChI=1S/C8H16N6O2/c1-5(11-13-7(9)15)3-4-6(2)12-14-8(10)16/h3-4H2,1-2H3,(H3,9,13,15)(H3,10,14,16)/b11-5-,12-6+ |
Clave InChI |
SRZBDYPXDAMGRV-JTAXDKCCSA-N |
SMILES isomérico |
C/C(=N\NC(=O)N)/CC/C(=N\NC(=O)N)/C |
SMILES canónico |
CC(=NNC(=O)N)CCC(=NNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


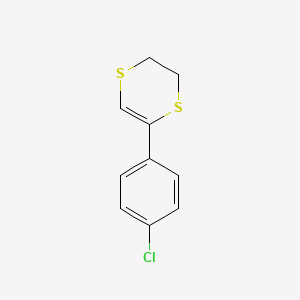


![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
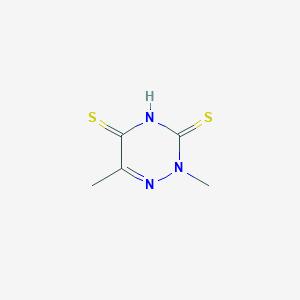
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)

![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
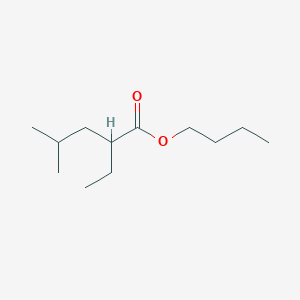
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)
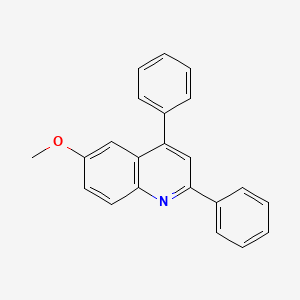
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)

